(S)-(-)-pindolol is a selective beta-blocker primarily used in the treatment of cardiovascular conditions such as hypertension and cardiac arrhythmias. It is an enantiomer of pindolol, which is a non-selective beta-adrenergic antagonist. The compound is characterized by its ability to block beta-adrenergic receptors, thereby reducing heart rate and myocardial contractility.
(S)-(-)-pindolol can be derived from various synthetic pathways, including traditional chemical synthesis and enzymatic methods. The compound is often obtained through the resolution of racemic mixtures or through asymmetric synthesis techniques that favor the formation of the desired enantiomer.
(S)-(-)-pindolol belongs to the class of compounds known as beta-adrenergic antagonists (beta-blockers). These agents are widely used in clinical settings for their efficacy in managing heart-related conditions.
The synthesis of (S)-(-)-pindolol can be achieved through several methods, including:
The chemoenzymatic approach often involves multiple steps, including the formation of chiral intermediates that are subsequently converted into the final product through hydrolysis and amination reactions.
(S)-(-)-pindolol has a complex molecular structure characterized by its indole ring system and a secondary alcohol group. Its chemical formula is CHNO, with a molecular weight of approximately 245.34 g/mol.
Key structural data includes:
(S)-(-)-pindolol undergoes various chemical reactions typical for beta-blockers:
The stability and reactivity of (S)-(-)-pindolol are influenced by its functional groups, particularly the indole moiety, which can engage in various electrophilic aromatic substitution reactions.
(S)-(-)-pindolol exerts its pharmacological effects primarily through blockade of beta-adrenergic receptors in the heart. This action leads to:
Clinical studies have shown that pindolol effectively lowers blood pressure and alleviates symptoms associated with anxiety disorders due to its anxiolytic properties as well .
(S)-(-)-pindolol is utilized in several scientific contexts:
(S)-(-)-Pindolol exhibits distinct stereoselective interactions with β-adrenergic receptors (β-ARs). As a non-selective β-blocker with intrinsic sympathomimetic activity (ISA), its (S)-enantiomer demonstrates preferential binding to β₁, β₂, and β₃ subtypes. The molecular basis for this specificity lies in the three-dimensional orientation of functional groups: the (S)-configuration aligns the hydroxy and amino groups optimally for hydrogen bonding with Asp113 in the β₁-AR binding pocket, while the indole ring engages in hydrophobic interactions with residues like Phe289 and Val292 [3] [9]. This precise fit enables nanomolar affinity (Kᵢ = 0.5–4.3 nM for β₁/β₂) [2] [7].
Table 1: Comparative Binding Affinities of Pindolol Enantiomers at β-Adrenergic Receptors
Receptor Subtype | (S)-(-)-Pindolol Kᵢ (nM) | (R)-(+)-Pindolol Kᵢ (nM) | Selectivity Ratio (S/R) |
---|---|---|---|
β₁-AR | 0.5–1.2 | 80–120 | 100–160× |
β₂-AR | 3.5–4.3 | 450–600 | 130–170× |
β₃-AR | 15–20* | >1,000 | >50× |
*Partial agonist activity [2] [3]
Notably, (S)-(-)-pindolol acts as a partial agonist at β₃-AR (EC₅₀ ≈ 50 nM), triggering lipolysis and thermogenesis, while the (R)-(+)-enantiomer is functionally inert at this subtype [3] [9]. This property is therapeutically relevant for mitigating catabolism in cachexia [1]. The racemate’s ISA arises predominantly from the (S)-enantiomer, which stimulates β₂-AR-mediated vasodilation at low occupancy (10–20%) while blocking catecholamine effects at higher concentrations [8] [9].
Pharmacokinetic studies reveal profound enantioselectivity in tissue distribution. In rats, the brain-to-plasma ratio of (S)-(-)-pindolol is 1.5× higher than the (R)-(+)-form, while plasma shows a reversal (S/R ratio = 0.75) [5]. This divergence arises from stereospecific processes:
Table 2: Enantioselective Tissue Distribution in Rats (Single Dose, 1 mg/kg IV)
Tissue | (S)-(-)-Pindolol Concentration (ng/g) | (R)-(+)-Pindolol Concentration (ng/g) | S/R Ratio |
---|---|---|---|
Plasma | 42 ± 5 | 56 ± 7 | 0.75 |
Brain | 158 ± 20 | 105 ± 15 | 1.50 |
Heart | 210 ± 25 | 185 ± 22 | 1.14 |
Liver | 320 ± 40 | 290 ± 35 | 1.10 |
Kidney | 480 ± 55 | 420 ± 50 | 1.14 |
Data adapted from tissue distribution studies [5]
Crucially, the unidirectional stereoconversion (S→R) does not occur in humans, as confirmed by ACM-001.1 studies where S-pindolol benzoate maintained enantiomeric purity >99% [1]. This stability ensures target engagement is solely attributable to the (S)-enantiomer.
(S)-(-)-Pindolol’s high-affinity antagonism at serotonin receptors (5-HT₁A/₁B) underpins its CNS applications. The (S)-enantiomer binds 5-HT₁A with Kᵢ ≈ 3–15 nM, compared to >1,000 nM for (R)-(+)-pindolol [3] [10]. Electrophysiological studies reveal a complex bimodal activity:
Table 3: Functional Outcomes of 5-HT₁A Modulation by (S)-(-)-Pindolol
Experimental Model | Key Finding | Mechanistic Implication |
---|---|---|
In vivo cat DRN recordings | (S)-(-)-Pindolol (1 mg/kg IV) ↓ firing rate by 55%; blocked by WAY-100635 | Full autoreceptor agonism |
Rat DRN + citalopram | (S)-(-)-Pindolol (3 mg/kg IV) attenuates citalopram-induced firing inhibition | Partial autoreceptor antagonism |
Microdialysis in rat hippocampus | (S)-(-)-Pindolol ↑ extracellular 5-HT by 70% during SSRI co-administration | Enhanced serotonergic neurotransmission |
Data synthesized from electrophysiological and neurochemical studies [6] [10]
At 5-HT₁B receptors, (S)-(-)-pindolol acts as a pure antagonist (Kᵢ ≈ 4–8 nM) [3]. This blocks terminal autoreceptors, augmenting 5-HT release in projection areas like the prefrontal cortex—a proposed mechanism for accelerating antidepressant responses [6] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9